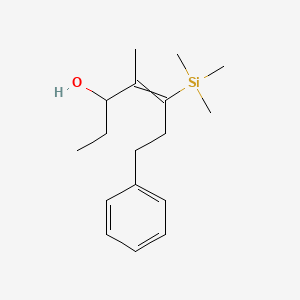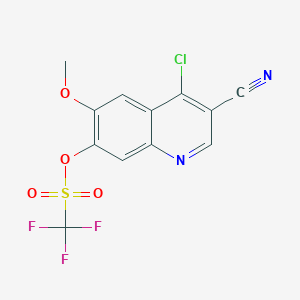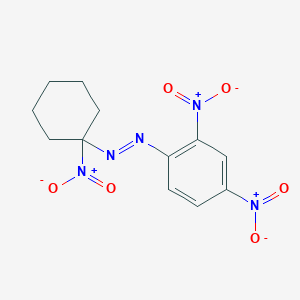
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- is a chemical compound with the molecular formula C12H13N5O6. It is characterized by the presence of a diazene group, a dinitrophenyl group, and a nitrocyclohexyl group.
Méthodes De Préparation
The synthesis of Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- typically involves the reaction of 2,4-dinitrophenylhydrazine with 1-nitrocyclohexanone under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Des Réactions Chimiques
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically nitro-substituted aromatic compounds and cyclohexanone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are amine-substituted aromatic compounds and cyclohexanol derivatives.
Substitution: Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Applications De Recherche Scientifique
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various diazene derivatives. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate the potential use of this compound in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The nitro groups can participate in electron transfer reactions, affecting cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- can be compared with other similar compounds such as:
Diazene, (2,4-dinitrophenyl)(1-nitrobenzyl)-, (1E)-: This compound has a similar structure but with a benzyl group instead of a cyclohexyl group. It exhibits different reactivity and biological activity due to the presence of the benzyl group.
Diazene, (2,4-dinitrophenyl)(1-nitropropyl)-, (1E)-: This compound has a propyl group instead of a cyclohexyl group. It shows different physical and chemical properties, such as solubility and stability.
Diazene, (2,4-dinitrophenyl)(1-nitrobutyl)-, (1E)-: This compound has a butyl group instead of a cyclohexyl group.
Propriétés
Numéro CAS |
618885-21-5 |
|---|---|
Formule moléculaire |
C12H13N5O6 |
Poids moléculaire |
323.26 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl)-(1-nitrocyclohexyl)diazene |
InChI |
InChI=1S/C12H13N5O6/c18-15(19)9-4-5-10(11(8-9)16(20)21)13-14-12(17(22)23)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 |
Clé InChI |
KHIXBULUZOIOLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


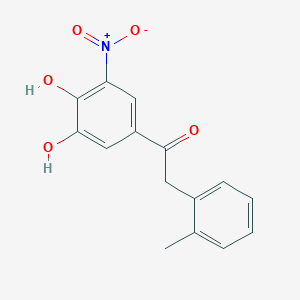
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
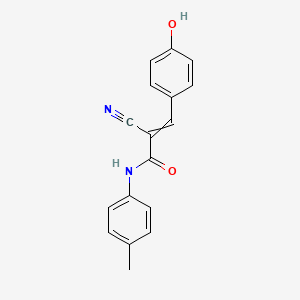
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)

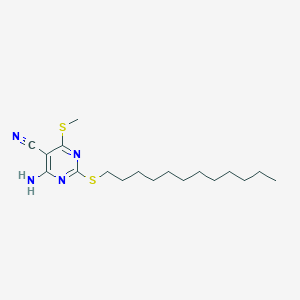
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
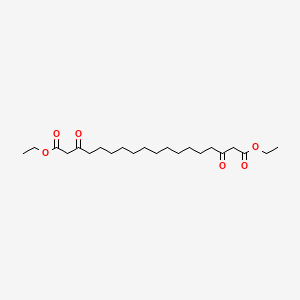
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
